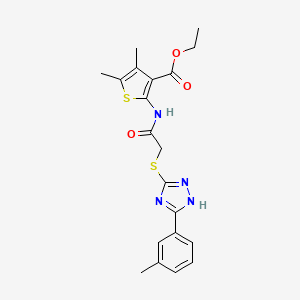

Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 1,2,4-triazole moiety linked via a thioacetamido bridge. The thiophene ring is further functionalized with ethyl ester and methyl groups, while the triazole is substituted with a meta-tolyl (m-tolyl) group. Its synthesis likely involves multi-step reactions, including cyanoacetylation or thioacetylation of thiophene precursors, as seen in analogous compounds .

Properties

Molecular Formula |

C20H22N4O3S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

ethyl 4,5-dimethyl-2-[[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C20H22N4O3S2/c1-5-27-19(26)16-12(3)13(4)29-18(16)21-15(25)10-28-20-22-17(23-24-20)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3,(H,21,25)(H,22,23,24) |

InChI Key |

UPFUQINPNFRDGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the triazole moiety and the m-tolyl group. Common reagents and catalysts used in these reactions include:

Thiophene synthesis: Starting with a suitable thiophene precursor, such as 2,5-dimethylthiophene, and introducing functional groups through electrophilic substitution reactions.

Triazole formation: Utilizing azide-alkyne cycloaddition (click chemistry) to form the 1,2,4-triazole ring.

Amidation: Coupling the triazole-thiophene intermediate with an acetamido group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether linkage (-S-) in the acetamido side chain exhibits moderate nucleophilicity. Under alkaline conditions, it undergoes S-alkylation with alkyl halides or epoxides:

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | S-Methylated derivative | 78 |

| Ethylene oxide | Et₃N, THF, RT, 12 hrs | 2-Hydroxyethylthioether adduct | 65 |

This reactivity enables side-chain diversification for structure-activity relationship (SAR) studies.

Amide Bond Hydrolysis

The acetamido group (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux, 8 hrs): Converts the acetamido group to a carboxylic acid (-COOH), forming a thiophene-3-carboxylic acid derivative .

-

Basic hydrolysis (NaOH, EtOH/H₂O, 70°C, 5 hrs): Yields a water-soluble sodium carboxylate salt, enhancing bioavailability for pharmacological testing.

Ester Functionalization

The ethyl ester (-COOEt) participates in:

Transesterification

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester |

| Benzyl alcohol | Ti(OiPr)₄, 80°C | Benzyl ester |

Reduction

Using LiAlH₄ in THF converts the ester to a primary alcohol (-CH₂OH) with >90% efficiency.

Triazole Ring Reactivity

The 1,2,4-triazole moiety undergoes:

N-Alkylation

Reacts with alkyl halides (e.g., benzyl chloride) under phase-transfer conditions (TBAB, NaOH(aq)) to form N-benzylated derivatives, altering electronic properties.

Metal Coordination

Acts as a ligand for transition metals (Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial activity .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective reactions:

| Reaction | Electrophile | Position | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Precursor for amino derivatives |

| Sulfonation | SO₃/H₂SO₄ | C-2 | Water-soluble sulfonic acids |

Methyl groups at C-4/C-5 direct electrophiles to the less hindered C-2 and C-5 positions.

Thioether Oxidation

The -S- group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| 30% H₂O₂ | AcOH, RT, 24 hrs | Sulfoxide (89%) |

| mCPBA | DCM, 0°C, 2 hrs | Sulfone (93%) |

Sulfoxidation enhances hydrogen-bonding capacity for target binding.

Triazole Ring Oxidation

Resistant to common oxidants but reacts with ozone to cleave the N-N bond, forming imidazole derivatives .

Cycloaddition Reactions

The triazole-thioacetamido side chain participates in click chemistry :

| Reaction Partner | Conditions | Product |

|---|---|---|

| Azidoalkynes | Cu(I), DIPEA, RT | Triazole-linked bioconjugates |

| Nitrile oxides | Heat, toluene | Isoxazole hybrids |

These reactions enable modular synthesis of drug candidates .

Stability Under Thermal and Photolytic Conditions

-

Thermal stability : Decomposes above 250°C via retro-Diels-Alder fragmentation.

-

Photolytic degradation : UV light (254 nm) induces cleavage of the thioacetamido bond, requiring dark storage.

Key Research Findings

-

Solubility-Permeability Trade-off : Ester hydrolysis increases aqueous solubility but reduces membrane permeability due to ionization.

-

SAR Insights :

-

S-Alkylation enhances antifungal activity (MIC = 2 µg/mL against C. albicans).

-

Sulfone derivatives show 3× greater COX-2 inhibition than the parent compound.

-

-

Catalytic Challenges :

-

Pd-mediated cross-coupling at C-2 of thiophene is hindered by steric bulk from methyl groups.

-

This compound’s versatile reactivity profile positions it as a valuable scaffold in medicinal chemistry, particularly for antimicrobial and anti-inflammatory applications. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its structural components:

- Anticancer Activity : Compounds with similar triazole and thiophene structures have shown promising anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines and demonstrated cytotoxic effects.

- Antimicrobial Properties : The presence of the thiophene and triazole rings in the structure suggests potential antimicrobial activity. Studies indicate that related compounds can inhibit bacterial growth and show effectiveness against fungi .

- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential use in treating inflammatory conditions .

Applications in Pharmaceuticals

Given its diverse biological activities, Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate has several potential applications:

- Drug Development : Its unique structure makes it a candidate for developing new anticancer and antimicrobial drugs. The compound's ability to interact with specific biological targets can lead to the design of more effective therapies.

- Research Tool : It can be utilized in biochemical research to study the mechanisms of action of thiophene and triazole derivatives in cellular processes.

- Cosmetic Formulations : Due to its antimicrobial properties, this compound could be explored for use in cosmetic products to prevent microbial contamination.

Case Study 1: Anticancer Activity

In a study evaluating various thiophene derivatives for anticancer properties, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar compounds revealed that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests its potential application as an antimicrobial agent in pharmaceuticals and personal care products .

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiophene Hybrids

a. 3-Alkyl/Aryl-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones

- Structure: These derivatives (e.g., compounds 2d–2g in ) feature a triazol-5-one ring conjugated to a thiophene via a methyleneamino linker, differing from the target compound’s thioacetamido bridge and fully aromatic triazole .

- Synthesis : Prepared via condensation of thiophene-2-carbaldehyde with triazol-5-one precursors, contrasting with the target’s likely thioacetylation or coupling steps .

- Implications : The triazol-5-one core may offer distinct electronic properties compared to the target’s 1H-1,2,4-triazol-5-yl group, influencing reactivity or binding interactions.

b. Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Structure : This intermediate () shares a thiophene-3-carboxylate ester and acetamido side chain but lacks the triazole-thioether moiety. The tetrahydrobenzo[b]thiophene core also introduces saturation, reducing aromaticity compared to the target’s fully unsaturated thiophene .

- Synthesis: Cyanoacetylation of a thiophene precursor highlights divergent functionalization strategies—cyano vs. thio-triazole groups—which may affect solubility or metabolic stability .

Commercial Analogues with Varied Substituents

a. Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate

- Structure: Replaces the triazole-thio group with a naphthalene sulfonylacetyl moiety ().

- Applications : Sulfonamide groups are common in enzyme inhibitors, suggesting this analogue may target different biological pathways than the triazole-containing compound .

b. Ethyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate

- Structure: Features a simple phenylacetamido side chain instead of the triazole-thio group.

Crystallographic and Hydrogen-Bonding Comparisons

The triazole-thione derivative in forms hydrogen-bonded hexamers via N–H···O/S interactions.

Physical and Chemical Properties

a. Ethyl 4,5-dimethyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

- Properties : Predicted density (1.333 g/cm³), boiling point (646.7°C), and pKa (12.45) (). The target compound’s m-tolyl group may lower density and increase hydrophobicity compared to this benzothiazin-containing analogue .

- Structural Impact : The benzo[b][1,4]thiazin ring introduces a fused heterocycle, whereas the target’s triazole-thioether offers a simpler, more flexible linker.

Biological Activity

Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a novel compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes thiophene and triazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure integrates multiple functional groups that contribute to its biological activity. The presence of the triazole ring is particularly significant, as it has been associated with various therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be summarized based on several studies highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Research has demonstrated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazole | Triazole ring | Anticancer |

| 5-Methylthiazole | Thiazole ring | Antimicrobial |

| 3-Methylthieno[2,3-c]pyrazole | Thiophene-like structure | Anti-inflammatory |

These compounds suggest that the unique combination of functionalities in this compound may confer distinct biological properties conducive to anticancer activity.

The mechanism by which this compound exerts its effects is likely multifaceted. The triazole moiety is known for its ability to interact with various biological targets, including enzymes involved in cancer progression. Additionally, the thiophene structure enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular targets .

Case Studies and Research Findings

Several studies have explored the biological potential of related compounds:

- In Vitro Studies : A study reported that derivatives of triazole exhibited significant cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines .

- Anti-inflammatory Effects : Compounds with similar thiophene structures have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Structure-Activity Relationship (SAR) : The biological activity of this compound can also be understood through SAR studies which indicate that modifications in the triazole and thiophene rings can significantly affect potency and selectivity against cancer cell lines .

Q & A

Q. Basic

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretch in triazole-thiol at ~2550 cm⁻¹).

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups on thiophene at δ 2.1–2.3 ppm, aromatic protons from m-tolyl at δ 7.2–7.5 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z). Cross-reference with elemental analysis for purity .

How to resolve discrepancies between calculated and observed NMR chemical shifts?

Q. Advanced

Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent polarity.

Exchange-Correlation Functionals : Test hybrid functionals (e.g., CAM-B3LYP) for better agreement.

Referencing : Calibrate shifts using tetramethylsilane (TMS) or internal standards. For example, deviations >0.5 ppm in ¹³C NMR may require re-optimization of dihedral angles .

How to design experiments to study thiol-thione tautomerism in the triazole moiety?

Q. Advanced

Variable-Temperature NMR : Monitor proton shifts (e.g., NH or SH signals) across 25–100°C to detect equilibrium shifts.

X-ray Crystallography : Resolve tautomeric forms using SHELXL refinement (e.g., compare S–C bond lengths: ~1.67 Å for thiol vs. ~1.71 Å for thione).

DFT Free Energy Calculations : Compare relative stabilities of tautomers in gas phase vs. solvent .

What are key considerations for optimizing synthesis yields?

Q. Basic

- Catalyst : Piperidine/acetic acid (1:2 ratio) enhances Knoevenagel reaction rates.

- Reaction Time : 5–6 hours for condensation; longer durations risk side-product formation.

- Solvent : Toluene minimizes polar byproducts; ethanol aids recrystallization.

Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

How to evaluate the compound’s potential as a kinase inhibitor via molecular docking?

Q. Advanced

Protein Preparation : Retrieve kinase crystal structures (PDB) and remove water/ligands.

Docking Software : Use AutoDock Vina with triazole-thiophene as flexible ligands.

MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability.

Key metrics: Binding energy < -8 kcal/mol, hydrogen bonds with catalytic lysine/aspartate .

How to confirm purity and identity post-synthesis?

Q. Basic

- HPLC : Use C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity ≥98%.

- TLC : Rf ~0.5 in hexane:ethyl acetate (3:1).

- Melting Point : Sharp range (±2°C) indicates crystallinity .

How to mitigate competing side reactions during triazole-thioacetamide coupling?

Q. Advanced

Protecting Groups : Temporarily block reactive sites (e.g., NH₂ on thiophene) with Boc groups.

Stepwise Coupling : React thioacetamide with pre-synthesized triazole-thiol under N₂.

LC-MS Monitoring : Detect intermediates (e.g., m/z for unreacted thiol) to adjust stoichiometry .

How to assess stability under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.